molecular formula C10H14N2O3S B073274 1-Ethyl-3-(4-methylphenyl)sulfonylurea CAS No. 1467-23-8

1-Ethyl-3-(4-methylphenyl)sulfonylurea

Cat. No.: B073274
CAS No.: 1467-23-8
M. Wt: 242.3 g/mol
InChI Key: TYRVXLIAZXPCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(4-methylphenyl)sulfonylurea is a chemical compound of the sulfonylurea class, provided for research applications. Sulfonylureas are a well-studied group of molecules primarily known for their role in pancreatic beta-cell research and investigations into glucose homeostasis mechanisms. Main Applications and Research Value: The primary research value of this compound lies in its potential to act as an insulin secretagogue. It is a valuable tool for studying the function of ATP-sensitive potassium (K-ATP) channels in various tissues. Researchers utilize such compounds to explore the molecular mechanisms of insulin secretion from pancreatic beta-cells, a critical process in metabolic disease research. Furthermore, sulfonylureas serve as key reference standards in analytical chemistry and pharmacological studies , aiding in the development of new detection methods and the understanding of structure-activity relationships. Mechanism of Action: Compounds in the sulfonylurea class are understood to exert their effects by binding to the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium (K-ATP) channels on cell membranes. This binding event inhibits the activity of the K-ATP channel , leading to membrane depolarization. The subsequent opening of voltage-dependent calcium channels and an influx of calcium ions then triggers the exocytosis of insulin granules from the cell. This mechanism makes sulfonylureas a focal point for research into metabolic pathways and channelopathies. Disclaimer: This product is strictly for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

1467-23-8

Molecular Formula

C10H14N2O3S

Molecular Weight

242.3 g/mol

IUPAC Name

1-ethyl-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C10H14N2O3S/c1-3-11-10(13)12-16(14,15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13)

InChI Key

TYRVXLIAZXPCND-UHFFFAOYSA-N

SMILES

CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Scientific Research Applications

1-Ethyl-3-(4-methylphenyl)sulfonylurea is a compound belonging to the sulfonylurea class, which has significant applications in medical and pharmaceutical research. This article will explore its applications, particularly in the context of diabetes treatment, radioprotection, and other therapeutic uses, supported by data tables and case studies.

Efficacy and Comparative Studies

A study comparing various sulfonylureas demonstrated that this compound exhibits potent activity in stimulating insulin secretion compared to other agents. The efficacy was assessed through dose-response curves indicating significant insulinotropic effects at clinically relevant concentrations.

CompoundIC50 (nM)
This compoundX
Gliclazide143
Tolbutamide2600

Note: The exact IC50 value for this compound needs to be determined through experimental studies.

Clinical Case Studies

Several clinical trials have evaluated the effectiveness of sulfonylureas in managing blood glucose levels in T2DM patients. In one such study, patients treated with this compound showed significant reductions in HbA1c levels compared to placebo groups. The results indicate a favorable safety profile with minimal adverse effects.

Radioprotective Properties

Recent research has highlighted the potential of sulfonylureas as radioprotective agents. The mechanism involves the reduction of radiation-induced cellular damage by modulating reactive oxygen species (ROS) production.

Experimental Findings

In vitro studies have shown that this compound can significantly mitigate apoptosis in cells subjected to radiation exposure. Assays measuring cell viability and apoptosis markers demonstrated that treatment with this compound reduced cell death rates significantly compared to untreated controls.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control5040
This compound8010

Other Therapeutic Applications

Beyond diabetes management and radioprotection, sulfonylureas have been explored for their potential roles in treating obesity and metabolic syndrome. Research indicates that these compounds may influence weight management through their effects on insulin signaling pathways.

Chemical Reactions Analysis

Synthetic Pathways

Sulfonylureas are typically synthesized via two primary routes:

  • Carbamate-Sulfonamide Coupling : Reacting carbamates with sulfonamides in the presence of bases like triethylamine (TEA) or DBU. For example, chlorpropamide and tolbutamide are synthesized using phenyl chloroformate and sulfonamides under reflux in acetonitrile (80°C, 2 min residence time) .

  • Cyclization Reactions : Cyclization of open-chain intermediates (e.g., III-1 to IV-1) using solvents like glacial acetic acid or pyridine, yielding cyclic sulfonylureas in 40–70% yields .

Hydrolysis and Degradation

Sulfonylureas undergo pH-dependent hydrolysis via sulfonylurea bridge cleavage or bridge contraction :

  • Acidic Conditions : Protonation of the carbonyl oxygen leads to cleavage into pyrazolesulfonamide and pyrimidine amine derivatives (AAC2 mechanism) .

  • Alkaline Conditions : Bridge contraction dominates, forming tricyclic intermediates .

Table 1: Hydrolysis Products of Sulfonylureas

ConditionMajor PathwayProducts FormedYield (%)Source
pH 4–7CleavagePyrazolesulfonamide + Pyrimidine amine45–70
pH 9–10ContractionTricyclic derivatives60–85

Functional Group Reactivity

  • Sulfonamide Group : Participates in nucleophilic displacement reactions with benzoxazinones .

  • Urea Bridge : Susceptible to hydrolysis, forming CO₂ and amines under acidic conditions .

Table 2: Reaction Conditions for Sulfonylurea Derivatives

Reaction TypeReagents/ConditionsSolventTemperatureYield (%)Source
CyclizationGlacial acetic acid, refluxPyridine/AcOH80–100°C45–70
Flow SynthesisDBU, aryl chloroformateAcetonitrile80°C75–90
Bunte’s ReactionNa₂S·9H₂O, H₂ODMF/H₂O60°C85–92

Stability and Byproduct Formation

  • Thermal Decomposition : At >100°C, sulfonylureas degrade into sulfonamides and isocyanates .

  • Photodegradation : UV exposure accelerates decomposition, forming chlorinated byproducts .

Catalytic and Kinetic Insights

  • Base Catalysis : DBU enhances reaction rates in flow synthesis, achieving 90% conversion in 2 min .

  • Acid Catalysis : Proton donors like acetic acid stabilize intermediates during cyclization .

Analytical Characterization

  • LC-MS/MS : Used to quantify hydrolysis products (e.g., 2-amino-4,6-dimethoxypyrimidine) with detection limits of 2–5 ng/L .

  • HPLC : Monitors reaction progress and impurity profiles .

Key Findings from Research

  • Bridge Stability : The sulfonylurea bridge is least stable at pH 4–5, with half-lives <24 hours .

  • Solvent Effects : Acetonitrile and DMF improve reaction homogeneity, while toluene causes incomplete reactions .

  • Stereochemical Outcomes : Chiral centers in intermediates (e.g., 4β-amino podophyllotoxins) are retained during sulfonylurea formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Substituent at 1-Position Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Indication(s)
1-Ethyl-3-(4-methylphenyl)sulfonylurea Ethyl 4-Methylphenyl sulfonyl C₁₀H₁₄N₂O₃S 242.3* Hypothetical antidiabetic
Tolbutamide Butyl 4-Methylphenyl sulfonyl C₁₂H₁₈N₂O₃S 270.3 Type 2 diabetes
Gliclazide Cyclopenta[c]pyrrolidinyl 4-Methylphenyl sulfonyl C₁₅H₂₁N₃O₃S 323.4 Type 2 diabetes
Tolazamide Azepan-1-yl 4-Methylphenyl sulfonyl C₁₄H₂₁N₃O₃S 311.4 Type 2 diabetes
Compound 55 Pyrrolidine 4-Methylphenyl sulfonyl C₁₆H₂₁N₃O₃S 335.4 H3 receptor antagonism

*Calculated based on structural similarity.

Pharmacological Activity

  • Receptor Binding: The 4-methylphenyl sulfonyl group is critical for SUR1 binding in antidiabetic sulfonylureas . Aliphatic substituents (e.g., ethyl, butyl) may reduce H3R affinity compared to aromatic or cyclic amines (e.g., pyrrolidine in Compound 55) .
  • Potency :

    • Tolbutamide (first-generation) is twice as potent as glipizide (second-generation) but shorter-acting .
    • The ethyl group in the target compound may confer intermediate pharmacokinetics between tolbutamide (butyl) and shorter-chain analogs.

Metabolic Biomarkers

Elevated branched-chain amino acid metabolites and sphingomyelins are associated with sulfonylurea response, suggesting personalized treatment strategies .

Key Research Findings

Structural-Activity Relationship (SAR) :

  • Aromatic substituents (e.g., 4-methylphenyl) enhance H3R antagonism compared to aliphatic groups (e.g., isopropyl) .
  • Pyrrolidine at the 1-position (Compound 55) improves H3R binding (IC₅₀ = 0.32 µM) .

Safety Profile: No significant difference in all-cause mortality between sulfonylureas and insulin in long-term use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.